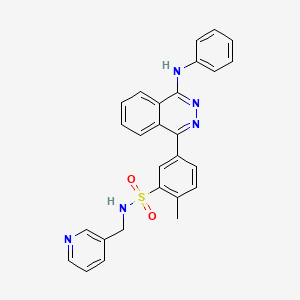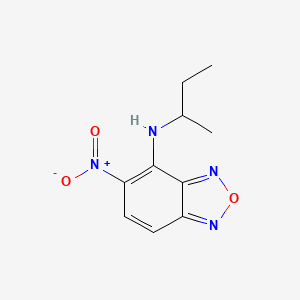
7-(4-methoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Descripción general
Descripción
7-(4-methoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C29H28N4O3 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.21614077 g/mol and the complexity rating of the compound is 904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diuretic Properties and Hypertension Remedy
Compounds like 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide have been identified with strong diuretic properties and potential use as new remedies for hypertension. Polymorphic modifications of this compound suggest differences in crystal packing and structural organization, which could influence its bioavailability and efficacy as a hypertension medication (Shishkina et al., 2018).
ATM Kinase Inhibition
A series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing promise for therapeutic applications in diseases where ATM's role is critical. These compounds demonstrate potent inhibition, suitable ADME properties for oral administration, and efficacy in disease-relevant models (Degorce et al., 2016).
Antimicrobial and Anticancer Potential
Quinoxaline derivatives bearing amide moieties have been synthesized and evaluated for their antimicrobial activity, showcasing notable activity against certain strains of Candida. These findings underscore the potential of such compounds in developing new antimicrobial agents (Abu Mohsen et al., 2014). Additionally, compounds like 5-keto-tetrahydrothieno[2,3-b]quinolones have exhibited significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents (Hung et al., 2014).
Synthesis and Characterization
The synthesis and characterization of novel compounds featuring the quinoxaline moiety, such as 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline (APQ), have led to the development of polyamides with excellent thermal stability and potential applications in high-performance materials (Patil et al., 2011).
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-17-7-6-9-25(31-17)33-29(35)26-18(2)32-23-15-20(19-10-12-21(36-3)13-11-19)16-24(34)27(23)28(26)22-8-4-5-14-30-22/h4-14,20,28,32H,15-16H2,1-3H3,(H,31,33,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADZTLBVMSQHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=N4)C(=O)CC(C3)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476483-12-2 | |
| Record name | 7-(4-METHOXYPHENYL)-2-METHYL-N-(6-METHYL-2-PYRIDINYL)-5-OXO-4-(2-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B4051338.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4051343.png)
![Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate](/img/structure/B4051349.png)
![methyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B4051363.png)


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(2-methoxypyrimidin-5-yl)methyl]ethanamine](/img/structure/B4051377.png)
![4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate](/img/structure/B4051385.png)
![1,3-Bis[(4-chlorophenyl)sulfonyl]benzimidazol-2-one](/img/structure/B4051399.png)
![1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]butan-1-one](/img/structure/B4051413.png)
![N-(2-methoxy-5-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4051415.png)
![3-(2-fluorobenzyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4051429.png)
![N-benzyl-N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B4051436.png)
![N-[2-methoxy-4-(3-pyridinyl)phenyl]acetamide](/img/structure/B4051459.png)
